molecular formula C24H20ClN3O3S B4161344 7-chloro-8-methyl-2-(4-methylphenyl)-N-(4-sulfamoylphenyl)quinoline-4-carboxamide

7-chloro-8-methyl-2-(4-methylphenyl)-N-(4-sulfamoylphenyl)quinoline-4-carboxamide

Cat. No.: B4161344
M. Wt: 466.0 g/mol
InChI Key: BAZJGBRFKQEOGW-UHFFFAOYSA-N
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Description

7-chloro-8-methyl-2-(4-methylphenyl)-N-(4-sulfamoylphenyl)quinoline-4-carboxamide is a complex organic compound with a molecular formula of C25H24N4O4S3. This compound is known for its unique chemical structure, which includes a quinoline core, a sulfonamide group, and various aromatic substituents. It is used in various scientific research fields due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-8-methyl-2-(4-methylphenyl)-N-(4-sulfamoylphenyl)quinoline-4-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Quinoline Core: This can be achieved through a Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the Sulfonamide Group: This step involves the reaction of the quinoline derivative with sulfonyl chloride in the presence of a base like pyridine.

    Final Coupling: The final step involves coupling the sulfonamide derivative with the appropriate carboxylic acid derivative under conditions that promote amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using larger quantities of reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

7-chloro-8-methyl-2-(4-methylphenyl)-N-(4-sulfamoylphenyl)quinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of nitro or halogenated derivatives of the compound.

Scientific Research Applications

7-chloro-8-methyl-2-(4-methylphenyl)-N-(4-sulfamoylphenyl)quinoline-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with specific properties, such as dyes or polymers.

Mechanism of Action

The mechanism of action of 7-chloro-8-methyl-2-(4-methylphenyl)-N-(4-sulfamoylphenyl)quinoline-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • N-({[4-(aminosulfonyl)phenyl]amino}carbonyl)-4-methylbenzenesulfonamide
  • N-[4-(aminosulfonyl)phenyl]-2-mercaptobenzamide

Uniqueness

7-chloro-8-methyl-2-(4-methylphenyl)-N-(4-sulfamoylphenyl)quinoline-4-carboxamide is unique due to its specific combination of a quinoline core with a sulfonamide group and various aromatic substituents. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Properties

IUPAC Name

7-chloro-8-methyl-2-(4-methylphenyl)-N-(4-sulfamoylphenyl)quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClN3O3S/c1-14-3-5-16(6-4-14)22-13-20(19-11-12-21(25)15(2)23(19)28-22)24(29)27-17-7-9-18(10-8-17)32(26,30)31/h3-13H,1-2H3,(H,27,29)(H2,26,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAZJGBRFKQEOGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(C=CC(=C3C)Cl)C(=C2)C(=O)NC4=CC=C(C=C4)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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